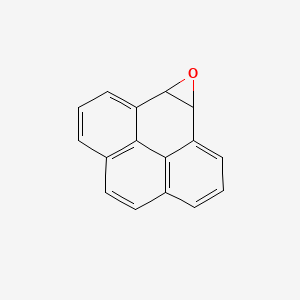

Pyrene-4,5-oxide

説明

Structure

3D Structure

特性

CAS番号 |

37496-00-7 |

|---|---|

分子式 |

C16H10O |

分子量 |

218.25 g/mol |

IUPAC名 |

3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene |

InChI |

InChI=1S/C16H10O/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16(12)17-15/h1-8,15-16H |

InChIキー |

RJCXKHSGIOKCID-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2 |

正規SMILES |

C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2 |

同義語 |

pyrene 4,5-oxide |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Pyrene 4,5 Oxide and Its Analogues

Chemical Synthesis Approaches for Pyrene-4,5-oxide

Chemical synthesis of this compound often targets the K-region (4,5,9,10-positions) of the pyrene (B120774) molecule, which is known for its reactivity in oxidation reactions mdpi.comnih.gov.

Selective K-region oxidation of pyrene is a primary method for synthesizing pyrene-4,5-dione (B1221838), a precursor or analogue to this compound. This process can lead to either pyrene-4,5-dione or pyrene-4,5,9,10-tetraone, depending on the reaction conditions and the amount of oxidant used researchgate.netleadingedgeonly.comresearchgate.netrsc.org.

One notable approach involves the use of ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄) as a catalytic system. This method allows for controlled oxidation, exclusively targeting the 4- and 5-positions or extending to the 4-, 5-, 9-, and 10-positions to form tetraones nih.govresearchgate.netresearchgate.net. For instance, pyrene-4,5-dione can be prepared efficiently using a modified procedure involving RuCl₃/NaIO₄ catalytic system researchgate.net. The addition of N-methylimidazole (NMI) can marginally improve the yield and significantly simplify the workup process researchgate.net.

Another recent development involves a metal-free, green oxidation method using hypervalent iodine oxyacids for 2,7-di-tert-butylpyrene (B1295820). This method can selectively produce either the 4,5-dione or the 4,5,9,10-tetraone with high selectivity, influenced by the molar ratio of the hypervalent iodine reagent to the starting material and the acidity of the reaction mixture rsc.org. This approach offers improvements in yield, selectivity, ease of workup, cost, and reduced toxicity compared to metal-mediated methods rsc.org.

| Oxidant System | Product | Yield (if reported) | Notes | References |

| RuCl₃/NaIO₄ | Pyrene-4,5-dione | 45% (for dione) researchgate.net | Selective K-region oxidation; can form tetraone with increased oxidant/temperature. | researchgate.net, researchgate.net, nih.gov |

| Hypervalent iodine oxyacids | Pyrene-4,5-dione / Pyrene-4,5,9,10-tetraone | High selectivity rsc.org | Metal-free, green chemistry approach; selectivity depends on molar ratio and acidity. | rsc.org |

Epoxidation of arenes, including pyrene, can be achieved using peracids. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used peracid for the epoxidation of alkenes and, in some cases, aromatic compounds ucla.edumasterorganicchemistry.com. While the direct epoxidation of pyrene to this compound using m-CPBA is less commonly detailed in the provided search results for pyrene specifically, peracids like peracetic acid or m-CPBA are known to epoxidize alkenes through an electrophilic addition reaction, forming an epoxide ring ucla.edumasterorganicchemistry.com.

For arenes like pyrene, a reaction involving anhydrous hydrogen peroxide (98%) and carbodiimides in acidic ethyl acetate (B1210297) has been reported to yield this compound in 27% yield, based on the amount of reacted pyrene google.com. This method requires all four components: the arene, carbodiimide, H₂O₂, and an acid google.com.

Synthetic Routes to this compound Derivatives and Analogs

Derivatization of this compound and its precursors is important for tailoring their properties for specific applications.

Introducing substituents on the pyrene moiety, particularly at the K-region (4,5,9,10-positions), can be challenging as these positions are generally less reactive than the 1,3,6,8-positions researchgate.networktribe.comfigshare.comresearchgate.net. However, several strategies have been developed to achieve this.

One common approach involves the oxidation of pyrene to pyrene-4,5-dione or pyrene-4,5,9,10-tetraone, which then serve as versatile building blocks for further derivatization leadingedgeonly.comresearchgate.netresearchgate.netacs.org. The keto groups in these oxidized pyrene derivatives can undergo subsequent reactions to generate diverse K-region functionalized pyrenes and related π-conjugated systems researchgate.net. For example, pyrene-4,5-dione can react with o-diamine derivatives to form pyrene-fused pyrazaacenes leadingedgeonly.comrsc.org.

Another strategy involves the use of bulky substituents, such as tert-butyl groups, at positions 2 and 7 of the pyrene core. These groups can block the electronically favored 1,3,6,8-positions, thereby directing functionalization to the K-region (4,5,9,10-positions) worktribe.comrsc.org. For instance, 2,7-di-tert-butylpyrene can be selectively oxidized at the K-region rsc.org.

Indirect methods, such as the reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) (THPy), can also be employed. The reactivity of THPy is shifted to positions 2 and 7 under electrophilic aromatic substitution (EAS) conditions, and subsequent re-aromatization yields pyrene derivatives substituted at these positions rsc.org. While this is not directly related to K-region functionalization for oxide formation, it highlights strategies for broader pyrene derivatization.

Furthermore, direct C-H functionalization methods, including transition metal-catalyzed reactions, have emerged as valuable synthetic tactics for introducing functional groups at C-H bonds of pyrene mdpi.comresearchgate.netresearchgate.net. For instance, palladium catalysis has been explored for 4-arylation of pyrene, suggesting a potential for further reactions involving C-Pd interactions rsc.org.

| Strategy | Description | Example/Outcome | References |

| Oxidation to Quinones | Oxidation of pyrene to pyrene-4,5-dione or tetraone, which act as reactive intermediates. | Pyrene-4,5-dione used for condensation reactions to form pyrene-fused pyrazaacenes. | leadingedgeonly.com, researchgate.net, rsc.org, researchgate.net, acs.org |

| Steric Hindrance | Introducing bulky groups (e.g., tert-butyl) at non-K-region sites to direct functionalization to the K-region. | 2,7-di-tert-butylpyrene undergoes selective K-region oxidation. | rsc.org, rsc.org, worktribe.com |

| C-H Functionalization | Direct functionalization of C-H bonds, including those in the K-region, using catalytic methods. | Palladium-catalyzed 4-arylation of pyrene. | researchgate.net, mdpi.com, rsc.org, researchgate.net |

Reactivity and Reaction Mechanisms of Pyrene 4,5 Oxide

Epoxide Ring-Opening Reactions

The epoxide ring of Pyrene-4,5-oxide is highly susceptible to opening, leading to the formation of various derivatives. This process is a key step in both detoxification and potential bioactivation pathways.

One of the primary pathways for the detoxification of this compound involves its hydrolytic ring opening catalyzed by epoxide hydrolase enzymes. Specifically, monooxygenase enzymes can oxidize pyrene (B120774) to form this compound as an intermediate atamankimya.comacs.org. Subsequently, epoxide hydrolase enzymes facilitate the conversion of this compound to trans-4,5-dihydroxy-4,5-dihydropyrene, also known as pyrene-4,5-dihydrodiol atamankimya.comacs.org.

Microsomal epoxide hydrolase (mEH) is a well-characterized enzyme that plays a crucial role in the biotransformation of xenobiotic epoxides, including arene oxides like benzo[a]this compound (B1217752), by adding water across the epoxide ring to yield the corresponding trans-dihydrodiols nih.govsigmaaldrich.comeuropa.eunih.govuni.lu. This enzymatic hydration typically results in less reactive and more water-soluble metabolites, facilitating their excretion nih.gov. The reaction mechanism of epoxide hydrolases generally proceeds via a triad (B1167595) mechanism, involving the formation of a hydroxyalkyl-enzyme intermediate uni.lu. The formation of benzo[a]pyrene-4,5-dihydrodiol from benzo[a]this compound in both skin and liver has been shown to be time and dose-dependent, and can be largely abolished by inhibitors of epoxide hydrolase such as clotrimazole, 1,1,1-trichloropropene oxide, and cyclohexene (B86901) oxide sigmaaldrich.com.

Arene oxides, as a class of compounds that includes this compound, are known to undergo spontaneous rearrangement to form phenolic products nih.gov. While the general principle of arene oxide rearrangement to phenols is established, specific non-enzymatic rearrangement products for this compound itself are not extensively detailed in the provided literature. For instance, benzo[a]this compound has been shown to convert to 4-hydroxybenzo[a]pyrene in the presence of polyriboguanylic acid (poly(G)), albeit at a slower rate with DNA or GMP. This suggests that nucleic acids can influence the rearrangement pathways of related arene oxides.

Epoxides are highly electrophilic molecules due to the strained and polarized nature of their three-membered ring. This electrophilicity makes them prone to nucleophilic attack by various cellular components, including biological macromolecules such as DNA and proteins. The reaction with nucleophilic centers in DNA can lead to the formation of covalent DNA adducts. For example, benzo[a]this compound is known to form DNA adducts.

Another significant nucleophilic attack pathway involves glutathione (B108866) (GSH), a tripeptide abundant in cells. Epoxides can react covalently with glutathione, either spontaneously or through catalysis by glutathione S-transferases nih.goveuropa.eu. This conjugation with glutathione is generally considered a detoxification mechanism, producing more water-soluble conjugates that can be readily excreted europa.eu.

Oxidative Transformation Pathways

Beyond ring-opening reactions, this compound can also participate in oxidative transformations, leading to further oxidized products.

Pyrene-4,5-dione (B1221838) is an important oxidative metabolite of pyrene, and its formation can be linked to the transformation of this compound. Pyrene-4,5-dione is formed through the oxidation of the parent PAH, pyrene. Chemical synthesis of pyrene-4,5-dione can be achieved through ruthenium(III) chloride-catalyzed oxidation of pyrene using sodium periodate (B1199274) as an oxidant.

In microbial degradation pathways, such as those observed in Mycobacterium sp. KMS, pyrene-4,5-dione is considered an intermediate product. This quinone can result from the transformation of cis-4,5-pyrene dihydrodiol, which undergoes rearomatization to form 4,5-dihydroxypyrene (B1240782), followed by oxidation to pyrene-4,5-dione acs.org.

Reductive Pathways

This compound can also undergo reductive transformations, reversing the initial oxidation step or further metabolizing its oxidative products.

One notable reductive pathway involves the direct reduction of the epoxide ring. For instance, benzo[a]this compound can be reduced back to benzo[a]pyrene (B130552) by reduced cytochrome P-450 in liver microsomes. This reduction is an NADPH-dependent process and can be inhibited by carbon monoxide or oxygen. This suggests a potential for the reversal of epoxide formation under specific cellular conditions.

Additionally, oxidative products like pyrene-4,5-dione can undergo reduction. In Mycobacterium sp. KMS, pyrene-4,5-dione can be reduced to 4,5-dihydroxypyrene by the action of pyrene quinone reductase (PQR) acs.org. This highlights a reversible redox cycle in the metabolic fate of pyrene and its derivatives.

Biotransformation Pathways Involving Pyrene 4,5 Oxide

Role in Microbial Degradation of Pyrene (B120774)

Certain microorganisms possess the enzymatic machinery to break down pyrene, utilizing it as a source of carbon and energy. In many of these degradation pathways, pyrene-4,5-oxide is a transient but pivotal intermediate.

The microbial degradation of pyrene is a complex process involving a series of enzymatic reactions. mdpi.com The initial attack on the pyrene molecule can be catalyzed by monooxygenase enzymes, which introduce an oxygen atom to form an arene epoxide, specifically this compound. mdpi.comethz.ch This step is crucial as it activates the stable aromatic ring for further degradation.

Once formed, this compound is typically converted to trans-4,5-dihydroxy-4,5-dihydropyrene by the action of epoxide hydrolase. mdpi.com This enzyme facilitates the addition of a water molecule to the epoxide ring, opening it up to form a trans-dihydrodiol. mdpi.com Subsequently, dihydrodiol dehydrogenase catalyzes the oxidation of the trans-dihydrodiol to 4,5-dihydroxypyrene (B1240782). mdpi.comnih.gov This re-aromatization step is a key part of the degradation pathway. mdpi.com Several bacterial strains, including various Mycobacterium species, are known to employ these enzymatic cascades in pyrene degradation. mdpi.comnih.gov

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Bacterial Strain Example |

| Monooxygenase | Pyrene 4,5-monooxygenase | Pyrene | This compound | Mycobacterium sp. KMS |

| Epoxide Hydrolase | Epoxide hydrolase | This compound | trans-4,5-dihydroxy-4,5-dihydropyrene | Mycobacterium sp. KMS |

| Dihydrodiol Dehydrogenase | Dihydrodiol dehydrogenase | cis-4,5-dihydroxy-4,5-dihydropyrene | 4,5-dihydroxypyrene | Mycobacterium vanbaalenii PYR-1, Mycobacterium sp. KMS |

This table provides examples of the enzymes and reactions involved in the initial stages of microbial pyrene degradation leading from this compound.

Following the formation of 4,5-dihydroxypyrene, the microbial degradation pathway continues with ring cleavage and further enzymatic modifications. A number of downstream metabolites have been identified in cultures of pyrene-degrading bacteria.

One significant metabolite is pyrene-4,5-dione (B1221838), which can be formed from the autooxidation of 4,5-dihydroxypyrene. nih.govasm.org While some bacteria accumulate pyrene-4,5-dione as a final product, others, like Mycobacterium sp. strain KMS, can further degrade it. nih.govnih.gov The ortho-cleavage of 4,5-dihydroxypyrene by intradiol dioxygenase leads to the formation of phenanthrene-4,5-dicarboxylic acid. nih.govnih.gov Subsequent decarboxylation of this intermediate produces 4-phenanthroic acid. nih.govnih.gov Further degradation can proceed via phthalate. nih.gov In some cases, novel metabolites such as 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid have been identified, indicating alternative cleavage pathways. nih.gov

| Metabolite | Precursor | Bacterial Strain(s) |

| cis-4,5-dihydroxy-4,5-dihydropyrene | Pyrene | Pseudomonas stutzeri P16, Bacillus cereus P21, Mycobacterium sp. strain AP1 |

| 4,5-dihydroxypyrene | cis or trans-4,5-dihydroxy-4,5-dihydropyrene | Mycobacterium sp. strain KMS |

| Pyrene-4,5-dione | 4,5-dihydroxypyrene | Sphingomonas yanoikuyae R1, Mycobacterium sp. strain KMS |

| Phenanthrene-4,5-dicarboxylic acid | 4,5-dihydroxypyrene | Mycobacterium sp. strain KMS, Mycobacterium sp. strain AP1 |

| 4-Phenanthroic acid | Phenanthrene-4,5-dicarboxylic acid | Mycobacterium sp. strain KMS, Mycobacterium sp. strain AP1 |

This table summarizes key downstream metabolites identified in the microbial degradation of pyrene originating from the this compound pathway.

Microsomal Metabolism of Pyrene and its 4,5-oxide (In Vitro Studies)

In vitro studies using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, have been instrumental in elucidating the metabolic pathways of PAHs in mammals. While specific studies on this compound are limited, the metabolism of pyrene and other PAHs like benzo[a]pyrene (B130552) provides a framework for understanding its fate.

The metabolism of PAHs by hepatic microsomes generally leads to the formation of various oxidized products, including phenols, quinones, and dihydrodiols. wur.nl For benzo[a]pyrene, a well-studied PAH, microsomal metabolism is known to produce the 4,5-dihydrodiol, among other metabolites. wur.nl The initial step is the formation of an epoxide, such as benzo[a]this compound (B1217752), by CYP enzymes. This is analogous to the formation of this compound from pyrene.

Advanced Spectroscopic Characterization of Pyrene 4,5 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is a cornerstone for the comprehensive structural elucidation of organic compounds like Pyrene-4,5-oxide and its derivatives. While direct, specific NMR data for this compound itself are not extensively detailed in the provided literature, the application of NMR to related pyrene (B120774) epoxides and oxidized derivatives underscores its critical role in confirming molecular structures, identifying isomers, and determining stereochemistry chinesechemsoc.orgworldscientific.comacs.orgwhiterose.ac.ukacs.org.

For instance, ¹H and ¹³C NMR spectroscopies have been routinely employed to fully characterize the structures of pyrene derivatives such as Pyrene[4,5-d]imidazole (PyPI) and 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), which are synthesized from pyrene-4,5-dione (B1221838) chinesechemsoc.org. These studies provide detailed chemical shifts and coupling constants that are diagnostic for the aromatic and modified regions of the molecules chinesechemsoc.org. Similarly, ¹H NMR spectroscopy was crucial in characterizing di-epoxides of dicyclopenta-fused pyrenes, where assignments were supported by comparison with experimental and computed chemical shift values worldscientific.com.

In the context of benzo[a]this compound (B1217752), a structurally related PAH epoxide, ¹³C NMR spectroscopy has been extensively utilized to study nucleophilic addition reactions and acid-catalyzed rearrangements acs.org. This technique allowed for the observation and differentiation of all four diastereomers formed with chiral nucleophiles, highlighting its power in stereochemical analysis acs.org. Furthermore, solid-state ¹³C CP-MAS NMR spectroscopy has been applied to confirm the formation of keto-enol covalent organic framework (COF) products derived from pyrene-4,5,9,10-tetraone, demonstrating its utility for solid-state characterization acs.org.

The chemical shifts observed in NMR spectra provide direct information about the electronic environment of individual nuclei. For example, protons and carbons directly attached to or in close proximity to the epoxide ring are expected to exhibit characteristic shifts due to the ring strain and the electronegativity of the oxygen atom. Aromatic protons typically resonate in the 6-9 ppm range, while carbons in the aromatic region appear between 100-150 ppm acs.org. Carbonyl carbons, as found in pyrene-4,5,9,10-tetraone, show distinct signals in the 170-182 ppm range acs.org.

The comprehensive structural elucidation of this compound and its derivatives often involves:

¹H NMR: Analysis of chemical shifts, integration, and coupling patterns to determine the number and connectivity of protons, particularly those on the epoxide ring and the aromatic core.

¹³C NMR: Identification of carbon environments, including quaternary carbons, and verification of the carbon skeleton.

While specific NMR data for this compound are not provided, the general application of these techniques to similar compounds suggests that NMR would be indispensable for its complete structural characterization.

Mass Spectrometry for Identification and Mechanistic Studies of Reaction Products

Mass Spectrometry (MS) is a powerful analytical technique for the identification and characterization of this compound and its reaction products, offering precise molecular weight determination and insights into fragmentation pathways. This compound is recognized as a key metabolite formed during the oxidation of pyrene, catalyzed by enzymes such as pyrene-4,5-monooxygenase atamankimya.comatamanchemicals.comatamankimya.com.

Various MS techniques have been applied to pyrene derivatives and related PAH epoxides:

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique is widely used for the detection and characterization of pyrene metabolites, including epoxides and dihydrodiols nih.govresearchgate.net. For instance, GC-MS data are available for benzo[a]this compound, providing characteristic mass-to-charge (m/z) ratios and fragmentation patterns nih.govhmdb.ca.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS offers high sensitivity and specificity for the analysis of complex mixtures of PAH metabolites, including conjugated forms acs.orgacs.orgresearchgate.net. This method has been used to characterize conjugated metabolites of benzo[a]pyrene (B130552) in biological samples, providing information on molecular ions and their fragmentation to identify the original compound and its modifications acs.org.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight) MS: This technique is suitable for larger molecules and has been used to characterize pyrene derivatives. For example, MALDI-TOF was employed for Pyrene[4,5-d]imidazole-Pyrene, yielding observed molecular ion masses that matched calculated values chinesechemsoc.org.

FAB-MS (Fast Atom Bombardment Mass Spectrometry): FAB-MS has been utilized to characterize primary (hydroxylated) and secondary (conjugated) metabolites of benzo[a]pyrene, revealing fragmentation by loss of -OH and H₂O groups for primary metabolites, and cleavage of glycosidic bonds for secondary ones worldscientific.comportlandpress.com.

The molecular ion peak in the mass spectrum provides the exact molecular weight, which is crucial for confirming the identity of this compound (C₁₆H₁₀O, theoretical monoisotopic mass 218.07316 Da). Fragmentation patterns observed in MS/MS experiments can provide structural details by breaking the molecule into characteristic ions. For epoxides, common fragmentation pathways might involve ring opening followed by further rearrangements or losses of small neutral molecules.

Table 1 illustrates typical mass spectrometry data for a related pyrene derivative.

Table 1: Representative Mass Spectrometry Data for Pyrene[4,5-d]imidazole-Pyrene (a Pyrene Derivative)

| Compound Name | Method | Calculated M⁺ (m/z) | Found M⁺ (m/z) | Reference |

| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | MALDI-TOF | 594.72 | 595.35 | chinesechemsoc.org |

| Pyrene[4,5-d]imidazole (PyPI) | MALDI-TOF | 394.47 | 395.32 | chinesechemsoc.org |

These data demonstrate the capability of mass spectrometry to confirm the molecular weight and, by extension, the elemental composition of pyrene-derived compounds.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a unique molecular fingerprint and enables the identification of specific functional groups within this compound and its derivatives. These methods are sensitive to the bond vibrations within a molecule, offering insights into its structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For epoxides, characteristic stretching vibrations of the C-O bond within the three-membered ring are expected, although these can sometimes be weak or overlap with other strong aromatic absorptions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic rings are found in the 1450-1600 cm⁻¹ range. For example, for pyrene-4,5,9,10-tetraone, an oxidized pyrene derivative, specific IR bands have been reported, including a strong absorption at 1682 cm⁻¹ characteristic of carbonyl (C=O) groups acs.org. FT-IR spectroscopy has also been successfully used to confirm the formation of keto-enol COF products from pyrene-4,5,9,10-tetraone, by observing changes in characteristic functional group vibrations during the reaction acs.org. The integrity of 1-nitropyrene (B107360) 4,5-oxide was confirmed by IR analysis bmbreports.org.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability. It is particularly useful for symmetrical vibrations and non-polar bonds, which may be weak or absent in IR. For polycyclic aromatic hydrocarbons like pyrene, Raman spectra typically show strong bands corresponding to the skeletal vibrations of the aromatic rings. While specific Raman data for this compound are not readily available in the provided sources, Raman spectroscopy is listed as a characterization technique for 4,5-pyrenedione researchgate.net.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, allowing for the identification of the epoxide ring, aromatic system, and any other functional groups present in this compound and its derivatives.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is crucial for understanding the electronic transitions and photophysical behavior of this compound and its derivatives. These techniques provide information about the electronic energy levels and how molecules interact with light.

Pyrene, the parent compound of this compound, is well-known for its distinct photophysical properties, including strong fluorescence atamankimya.comatamanchemicals.comatamankimya.com. It exhibits strong UV-Vis absorption in three sharp bands around 330 nm in dichloromethane, with emission typically observed around 375 nm atamanchemicals.com. The fluorescence emission spectrum of pyrene is highly sensitive to solvent polarity, a property that makes pyrene and its derivatives valuable molecular probes in various environments atamanchemicals.com.

For pyrene derivatives, electronic spectroscopy reveals important characteristics:

UV-Vis Absorption: The absorption spectra of pyrene derivatives often display complex profiles with vibronic fine structures, indicative of localized π-π* transitions within the aromatic system chinesechemsoc.org. For example, Pyrene[4,5-d]imidazole-Pyrene, derived from pyrene-4,5-dione, shows such complex absorption profiles chinesechemsoc.org. The presence of an epoxide ring or other substituents can influence these absorption bands by altering the electronic conjugation of the pyrene core.

Fluorescence Emission: Pyrene derivatives are known for their high quantum yields and long lifetimes, making them excellent fluorescent probes atamanchemicals.com. The emission maximum for pyrene itself is around 375 nm, and it can form excimers (excited-state dimers) that emit at longer wavelengths, typically around 450 nm atamanchemicals.com. The photophysical properties, such as quantum efficiency, are important for applications in organic electronics chinesechemsoc.org. For instance, Pyrene[4,5-d]imidazole-Pyrene exhibits high quantum efficiencies in both solution (82% in hexane) and solid state (52% in neat film) chinesechemsoc.org.

Mechanofluorochromism and Acidochromism: Some pyrene derivatives, such as pyrenoimidazole derivatives synthesized from 4,5-pyrenedione, exhibit interesting mechanofluorochromic properties in the solid state and highly sensitive acidochromic behavior in solution, meaning their fluorescence changes in response to mechanical stress or pH changes researchgate.net.

Adduct Characterization: Fluorescence spectroscopy has been used to characterize DNA adducts formed by metabolites like 9-hydroxybenzo[a]pyrene 4,5-oxide, demonstrating its utility in biological studies to identify specific interactions nih.govnih.gov.

Table 2 summarizes some photophysical data for pyrene and a pyrene derivative.

Table 2: Representative Electronic Spectroscopy Data for Pyrene and a Pyrene Derivative

| Compound Name | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (φF) | Lifetime (ns) | Reference |

| Pyrene | DCM | 330 | 375 | 0.65 (in ethanol) | 410 (in ethanol) | atamanchemicals.comatamankimya.com |

| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | Hexane (solution) | N/A | N/A | 0.82 | N/A | chinesechemsoc.org |

| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | Neat film | N/A | N/A | 0.52 | N/A | chinesechemsoc.org |

| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | Crystal | N/A | N/A | 0.60 | 3.37 | chinesechemsoc.orgchinesechemsoc.org |

These spectroscopic methods are essential for understanding the electronic structure, excited-state dynamics, and potential applications of this compound and its derivatives in fields such as sensing and optoelectronics.

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Structure Analysis

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is the definitive technique for determining the precise three-dimensional molecular geometry, bond lengths, bond angles, and crystal packing arrangements of compounds in the solid state. While specific crystal structure data for this compound are not provided, X-ray crystallography has been extensively applied to various related pyrene derivatives and PAH epoxides, providing invaluable structural insights chinesechemsoc.orgacs.orgresearchgate.netchinesechemsoc.orgnih.govnih.govoup.comoup.comaacrjournals.orgnih.govpnas.org.

Key findings from X-ray crystallographic studies on related compounds include:

Benzo[a]pyrene 4,5-oxide: An X-ray crystallographic study revealed that the epoxidation of the 4,5-double bond in benzo[a]pyrene perturbed the planarity of the carbon skeleton very little nih.gov. The epoxide ring itself was found to be symmetrical, with C-O distances equivalent within experimental error nih.gov. This study provided crucial information on the geometry and reactivity of this important carcinogen metabolite nih.gov.

(±)3,4-Epoxycyclopenta[cd]pyrene: The molecular structure of this ultimate metabolite was determined by X-ray crystallography, showing an asymmetric epoxide ring and a significant torsion, with the plane of the epoxide ring at 71° to the aromatic system oup.com. This highlights how the epoxide can introduce non-planarity into the PAH system.

Pyrene[4,5-d]imidazole-Pyrene: Single-crystal X-ray analysis precisely determined the molecular structure of this pyrene derivative, revealing a highly twisted molecular configuration in the crystal chinesechemsoc.orgchinesechemsoc.org. It was observed that a dimer formed in one unit cell with a twisting stacking mode, which is believed to help stabilize and maintain a hybrid local excited and charge transfer (HLCT) state, relevant for organic light-emitting diode (OLED) applications chinesechemsoc.orgchinesechemsoc.org.

Pyrene-4,5,9,10-tetraone COF: Powder X-ray diffraction (PXRD) was used to confirm the crystallinity of this covalent organic framework and to match its pattern with a simulated structural model, demonstrating the material's ordered structure acs.orgnih.gov.

X-ray diffraction provides definitive data on:

Bond Lengths and Angles: Precise measurements of atomic distances and angles, which reveal details about bonding and hybridization.

Molecular Conformation: The three-dimensional arrangement of atoms, including any deviations from planarity introduced by the epoxide ring.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, including π-π stacking, hydrogen bonding, and other weak interactions, which can influence material properties chinesechemsoc.orgchinesechemsoc.orgpnas.org. For example, in benzo[a]pyrene 7,8-diol 9,10-epoxide N²-deoxyguanosine adducts, X-ray crystallography showed stacking of the pyrene moieties of neighboring molecules pnas.org.

These detailed structural insights from X-ray diffraction are fundamental for understanding the chemical and physical properties of this compound and its derivatives, informing their reactivity, biological interactions, and potential applications.

Computational and Theoretical Studies on Pyrene 4,5 Oxide Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the electronic structure and predicting the reactivity of molecules like pyrene-4,5-oxide. These methods provide detailed information about molecular orbitals, energy levels, and charge distributions, which are critical for elucidating chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (HOMO-LUMO gap) is a key indicator of a molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electron transfer. For pyrene (B120774) derivatives, the HOMO-LUMO energy gaps have been investigated using various computational approaches, including Density Functional Theory (DFT) chinesechemsoc.orgchinesechemsoc.orgresearchgate.netacs.orgacs.orgkoreascience.kr.

Studies on pyrene derivatives, including those with oxygen-containing functionalities, have shown that the introduction of substituents can significantly influence the HOMO-LUMO gap. For instance, donor-acceptor (D-A) substituted pyrenes exhibit narrowed energy gaps acs.org. The HOMO and LUMO energy levels of pyrene-based molecules are directly related to their oxidation and reduction potentials, respectively chinesechemsoc.orgchinesechemsoc.orgdergipark.org.trrsc.org. For example, the HOMO-LUMO energy gaps calculated from cyclic voltammetry (CV) for PyPI and PyPI-Py (pyrene-imidazole derivatives) were reported as 3.24 eV and 2.99 eV, respectively, aligning well with optical energy gaps from UV-Vis spectroscopy chinesechemsoc.orgchinesechemsoc.org. The presence of substituents, such as hydroxyl groups, has been found to decrease the HOMO-LUMO energy gap of pyrene derivatives researchgate.net.

The following table summarizes some reported HOMO-LUMO energy gaps for pyrene and related derivatives, highlighting the impact of structural modifications:

| Compound | HOMO-LUMO Energy Gap (eV) | Method/Source | Citation |

| Pyrene (calculated) | 3.84 | DFT | researchgate.netscirp.org |

| Pyrene (experimental) | 3.85 | Experimental | researchgate.netscirp.org |

| PyPI | 3.24 | CV / Optical | chinesechemsoc.orgchinesechemsoc.org |

| PyPI-Py | 2.99 | CV / Optical | chinesechemsoc.orgchinesechemsoc.org |

| Pyrene-based molecule | 2.89 | Absorption measurement | koreascience.kr |

| Pyrene-based molecule + F⁻ | 2.31 | Absorption measurement | koreascience.kr |

| Donor-Acceptor Pyrene (Compound 4) | 2.60 (CV), 2.69 (Optical) | CV / Optical | acs.org |

| Donor-Acceptor Pyrene (Compound 5) | 2.24 (CV), 2.26 (Optical) | CV / Optical | acs.org |

| Pyrene-BODIPY dyad (Compound 4) | 2.43 | Optical / Electrochemical (DFT also used) | dergipark.org.tr |

Charge distribution and electrostatic potential maps are crucial for identifying reactive sites and understanding intermolecular interactions. Electrostatic potential maps visually represent the electron density distribution, with red areas indicating higher electron density (more negative potential) and blue areas indicating lower electron density (more positive potential) avogadro.cc.

For pyrene and its derivatives, DFT calculations are commonly employed to determine charge distributions and generate electrostatic potential maps researchgate.netnih.govresearchgate.net. These maps reveal areas of negative potential over the aromatic core of pyrene, while its sides (along the C-H bond extension) show positive potential mdpi.com. This distribution influences how this compound interacts with other molecules, particularly in π-stacked complexes where electrostatic attraction between areas of negative potential on pyrene and positive potential on interacting species plays a significant role mdpi.com. Mulliken charge distributions and surface electrostatic potential maps have been computed for pyrene-pyridine conjugated isomers, providing insights into their photophysical behaviors researchgate.net. The attachment of amide groups to pyrene, for instance, can lower the energy of both HOMO and LUMO, thereby enhancing the pyrene chromophore's propensity to act as an electron acceptor acs.org.

Density Functional Theory (DFT) for Geometry Optimization and Reaction Pathway Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, geometry, and reactivity of molecules. It is particularly effective for optimizing molecular geometries and predicting reaction pathways rsc.orgscirp.orgacs.org. For this compound and its related compounds, DFT calculations provide insights into their ground-state configurations and how they might transform during chemical reactions.

DFT calculations have been applied to determine the molecular configuration and frontier molecular orbital distribution of pyrene derivatives chinesechemsoc.orgchinesechemsoc.org. For instance, pyrene-imidazole derivatives like PyPI exhibit nearly coplanar geometry in their ground state, with HOMOs and LUMOs delocalized across the entire molecule, indicating a typical π → π* transition chinesechemsoc.org.

In the context of reaction pathway prediction, DFT methods are utilized to explore the energetics of various reaction intermediates and transition states. For example, DFT studies have investigated the structure, electronic properties, and chemical reactivity of pyrene and its monochlorinated derivatives, finding that the B3LYP/6-311G** method is suitable for predicting optimized structures and heats of formation scirp.org. The chemical reactivity and relative stability of monochlorinated pyrene compounds were also determined through DFT, showing agreement with experimental data scirp.org.

DFT calculations have also been instrumental in understanding the redox behavior of pyrene-4,5,9,10-tetraone (PYT), a related pyrene oxide, indicating its four-electron reduction capability and predicting redox energy changes acs.org. This highlights DFT's role in assessing the electrochemical properties of pyrene-oxide systems for applications like batteries acs.orgmdpi.com. Furthermore, DFT studies have explored the impact of molecular orientation and electron affinity of pyrene-tetraone derivatives on metal substrates, providing atomistic insight into their electronic structure and work function modification acs.org.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. While direct MD simulations specifically on this compound are not extensively detailed in the provided search results, studies on related pyrene derivatives and oxides offer relevant insights into the application of MD in this context.

MD simulations have been used to study the intermolecular interactions of pyrene and its oxides (such as pyrene-4,5-dione (B1221838) and pyrene-4,5,9,10-tetraone) in solution nih.govresearchgate.netchemrxiv.orgresearchgate.net. These studies employed methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST) with semiempirical GFN2-xtb, followed by refinement using ωB97X-D4/def2-TZVP level of theory nih.govresearchgate.netchemrxiv.orgresearchgate.net. The findings indicate that oxidation generally leads to stronger intermolecular interactions and decreased solubility in toluene (B28343) for pyrene oxides compared to pyrene itself nih.govresearchgate.netchemrxiv.orgresearchgate.net. For instance, two previously unidentified pyrene-homodimer conformations were identified, and the effects of oxidation on the geometries and energies of dimerization were explored nih.govresearchgate.netchemrxiv.orgresearchgate.net.

The Gibbs free energies of dimerization for pyrene and its oxides in toluene solution were also determined, providing quantitative measures of their intermolecular interaction strengths.

| Compound | Gibbs Free Energy of Dimerization (kJ/mol) in Toluene Solution | Citation |

| (Pyrene)₂ | 16.94 | chemrxiv.org |

| (Pyrene-4,5-dione)₂ | 8.39 | chemrxiv.org |

| (Pyrene-4,5,9,10-tetraone)₂ | 6.49 | chemrxiv.org |

| Pyrene/Pyrene-4,5,9,10-tetraone heterodimer | 4.13 | chemrxiv.org |

MD simulations have also been applied to study conformational heterogeneity in pyrene-substituted DNA, revealing increased flexibility due to pyrene substitution and supporting the existence of specific base pairing conformations nih.gov. Although this is a DNA-pyrene conjugate, it demonstrates the utility of MD in understanding the conformational landscape and flexibility induced by pyrene moieties.

Modeling of Charge Transfer Phenomena in this compound Derivatives

Charge transfer phenomena are central to the functionality of organic electronic materials, and theoretical modeling plays a crucial role in understanding and optimizing these processes in this compound derivatives.

The concept of donor-acceptor (D-A) substitution is a well-established strategy to engineer the optoelectronic properties of pyrene, leading to narrowed energy gaps and strong dipoles due to intramolecular charge transfer acs.org. Such push-pull systems are of interest in various applications, including long-wavelength absorbing dyes, nonlinear optics, and optical sensors acs.org.

For pyrene-based materials, charge transfer properties are often investigated using quantum mechanics (QM) calculations combined with Marcus-Hush electron transfer theory and DFT researchgate.net. The reorganization energies and charge mobility are estimated based on molecular single-crystal structures and incoherent charge-hopping transfer models researchgate.net. Studies on tetraazapyrene derivatives, for example, have shown that charge transfer does not solely depend on the substituent groups, such as the introduction of electron-attracting groups researchgate.net.

In the context of interfaces, modeling charge transfer at graphene/pyrene-derivative interfaces has shown that the molecular backbone, rather than charge transfer itself, primarily drives the work function shift rsc.org. Interestingly, the presence of metal centers can reverse the direction of charge flow, demonstrating the complex interplay of molecular structure and environment in charge transfer processes rsc.org. Pyrene-4,5,9,10-tetrachalcogenone derivatives, including pyrene-4,5,9,10-tetraone (a pyrene oxide), have been computationally studied for their potential use in batteries, where electron transfer during electrochemical processes dictates their redox ability and performance mdpi.com. The Marcus theory is employed to estimate charge transfer properties, considering both intra- and intermolecular reorganization energies mdpi.com.

Role of Pyrene 4,5 Oxide Derivatives As Building Blocks in Advanced Materials

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous materials characterized by their modular structures and permanent porosity, offering a platform for rationally incorporating redox-active units to enhance electrochemical energy storage capacities tci-chemical-trading.comchem960.com. Pyrene-4,5,9,10-tetraone (PTO) and pyrene-4,5-dione (B1221838) have been identified as valuable building blocks for constructing COFs due to their distinct structural attributes and redox-active carbonyl groups nih.govossila.comuni.lu.

PTO, with its two six-membered cyclic 1,2-diketone units, is a popular candidate for synthesizing COFs ossila.comacrospharmatech.com. For instance, a pyrene-4,5,9,10-tetraone COF (PT-COF) has been synthesized via a Schiff-base condensation reaction, demonstrating high specific capacity as a lithium-ion positive electrode tci-chemical-trading.comchem960.com. This PT-COF, when integrated with carbon nanotubes (CNT) to form composites (e.g., PT-COF50), achieved specific capacities of up to 280 mAh g⁻¹ (normalized to the active COF material) at a current density of 200 mA g⁻¹ tci-chemical-trading.comchem960.com. Furthermore, PT-COF50 exhibited excellent rate performance, delivering a capacity of 229 mAh g⁻¹ at 5000 mA g⁻¹ (18.5C) tci-chemical-trading.comchem960.com. The electrochemical redox process of PT-COF involves a 4e⁻/4Li⁺ transfer per pyrene-4,5,9,10-tetraone unit, contributing to its superior performance tci-chemical-trading.comchem960.com.

Pyrene-4,5-dione has also been utilized as a building block for COFs, such as in the preparation of a novel dione-COF nih.gov. The incorporation of pyrene (B120774) derivatives as vertex units in sp²c-COFs (sp² carbon-conjugated COFs) enables the formation of fully π-conjugated systems, which can lead to improved electrical and magnetic properties nih.gov.

Table 1: Performance of Pyrene Tetraone-Based COF Composites in Li-ion Batteries

| Material | Active Material | Current Density | Specific Capacity (mAh g⁻¹) | Capacity Retention | Notes | Source |

| PT-COF50 | PT-COF | 200 mA g⁻¹ | 280 | - | Normalized to active COF material | tci-chemical-trading.comchem960.com |

| PT-COF50 | PT-COF | 5000 mA g⁻¹ | 229 | - | Excellent rate performance | tci-chemical-trading.comchem960.com |

| PPTO–CNTs | Poly(pyrene-4,5,9,10-tetraone) | 200 mA g⁻¹ | 360.2 | 95.1% after 1300 cycles | High discharge capacity, long cycling stability | ossila.com |

Application in Organic Electronic Devices, such as Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are extensively employed in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), owing to their excellent photophysical properties, including high fluorescence quantum yield and tunable emission. Pyrene-4,5-dione can serve as an intermediate in the synthesis of pyrene[4,5-d]imidazole derivatives, which are crucial components in highly efficient blue-emitting OLEDs.

For example, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), synthesized using pyrene-4,5-dione as a starting material, acts as a highly efficient blue-emitting material in non-doped OLEDs. This material achieved a maximum brightness of 75,687 cd m⁻², a maximum current efficiency of 13.38 cd A⁻¹, and a maximum external quantum efficiency (ηext) of 8.52%. Notably, the ηext remained high at 8.35% and 8.05% even at high brightness levels of 10,000 and 50,000 cd m⁻², respectively, demonstrating minimal efficiency roll-offs. Other pyrene-imidazole derivatives have also shown promising results, exhibiting good thermal stability and high fluorescent quantum efficiencies in amorphous films acrospharmatech.com.

Table 2: Performance of Pyrene Derivative-Based Materials in Non-doped Blue OLEDs

| Material | Maximum Brightness (cd m⁻²) | Maximum Current Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (ηext) | CIE Coordinates | Source |

| PyPI-Py | 75,687 | 13.38 | 8.52% | (0.15, 0.22) | |

| PyPPA | - | - | 8.47% | (0.14, 0.13) | |

| PyTPEI | 27,419 | 8.73 | - | - | acrospharmatech.com |

Development of Redox-Active Components for Energy Storage Systems (e.g., Li-ion Batteries)

Pyrene derivatives, particularly pyrene-4,5,9,10-tetraone (PTO), are gaining significant attention as redox-active components for energy storage systems like lithium-ion batteries (LIBs) umweltprobenbank.deuni.lunih.gov. PTO is considered a promising organic electrode material due to its high theoretical capacity, superior redox robustness, and the ability of its four carbonyl groups to participate in reversible redox processes for the uptake of four Li⁺ ions uni.lunih.gov. The theoretical capacity of PTO is as high as 409 mAh g⁻¹ uni.lunih.gov.

To address challenges such as solubility in organic electrolytes and low electrical conductivity, various strategies have been developed, including forming polymers and composites with carbon nanomaterials ossila.com. For instance, poly(pyrene-4,5,9,10-tetraone) (PPTO) and its composites with carbon nanotubes (PPTO–CNTs) have shown excellent performance as cathode materials ossila.com. PPTO–CNTs electrodes displayed a high discharge capacity of 360.2 mAh g⁻¹, long cycling stability with 95.1% capacity retention after 1300 cycles, and high-rate capability ossila.com.

Another example involves azo-linked pyrene-tetraone porous polymers (Azo-PTP) as cathode materials for organic LIBs. Azo-PTP50, with 50% CNTs, achieved a two-fold increase in specific capacity compared to its CNT-free counterpart and maintained superior capacity retention over 200 cycles and 93% retention over 1000 cycles. Pyrene-4,5,9,10-tetraone-1-sulfonate (PTO-PTS), an asymmetrical derivative, has demonstrated reversible storage of four electrons and high theoretical electron concentration, enabling high-energy-density aqueous organic flow batteries with ultrastable capacity retention for over 5200 cycles.

Table 3: Electrochemical Performance of Pyrene Tetraone-Based Materials in Energy Storage

| Material | Application | Specific Capacity / Energy Density | Cycling Stability / Retention | Notes | Source |

| PTO | Li-ion Batteries | Theoretical: 409 mAh g⁻¹ | - | Utilizes four carbonyl positions for redox | uni.lunih.gov |

| PPTO–CNTs | Li-ion Batteries | 360.2 mAh g⁻¹ (discharge) | 95.1% after 1300 cycles | High-rate capability of 194.5 mAh g⁻¹ at 10.0 A g⁻¹ | ossila.com |

| Azo-PTP50 | Li-ion Batteries | Two-fold increase vs. CNT-free | 93% retention over 1000 cycles | Azo-linked porous polymer with 50% CNTs | |

| PTO-PTS | Aqueous Organic Flow Batteries | 59.6 Wh L⁻¹ (catholyte) / 89 Ah L⁻¹ | Nearly 100% for >5200 cycles | Reversible four-electron transfer, heat-stable |

Photophysical Probe Applications

Pyrene and its derivatives are widely recognized and utilized as fluorescent probes in various chemical and biological fields nih.govcenmed.com. This widespread application stems from their strong fluorescence emission, high quantum yield, long fluorescence lifetime, and the sensitivity of their emission spectrum to environmental changes, such as solvent polarity cenmed.com. Pyrene's ability to form excimers (excited-state dimers) is also a key feature exploited in probe design, as the ratio of monomer to excimer emission can provide information about local environment and aggregation cenmed.com.

While pyrene itself is a prominent fluorescent probe, its derivatives can be designed to enhance selectivity and sensitivity for specific targets, including metal cations, anions, neutral molecules, and reactive oxygen/carbonyl species in living cells, air, soil, and food. The chemical modification of pyrene allows for the creation of pyrene-bearing probes that can be attached to biomolecules, enabling studies of protein conformation, critical micellar concentration of surfactants, and DNA damage assays nih.govcenmed.com. Although the literature does not specifically highlight pyrene-4,5-oxide as a direct photophysical probe, the broader class of pyrene derivatives, including those with modified structures, are instrumental in this application area.

Q & A

Q. What are the standard laboratory methods for synthesizing Pyrene-4,5-oxide, and how can purity be validated?

this compound is typically synthesized via epoxidation of pyrene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. For validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the epoxide structure, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Gas chromatography-mass spectrometry (GC-MS) further identifies byproducts, such as diols from unintended hydrolysis .

Q. How can this compound be quantified in environmental or biological samples?

Reverse-phase HPLC coupled with fluorescence detection is standard due to the compound’s aromaticity. For complex matrices (e.g., liver microsomes), solid-phase extraction (SPE) is recommended prior to analysis. Mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity, targeting transitions like m/z 284 → 255 (base peak) . Calibration curves using deuterated internal standards (e.g., d₁₀-pyrene-4,5-oxide) improve accuracy .

Advanced Research Questions

Q. How do glutathione S-transferase (GST) isozymes influence the stereochemical outcomes of this compound conjugation?

GST isoforms exhibit distinct stereospecificity. For example, human placental GSTπ (pI 5.5) conjugates glutathione proximal to the aromatic ring, while hepatic GSTα (pI 7.5) favors distal conjugation. To study this, incubate purified isozymes with racemic this compound and analyze products via chiral HPLC or circular dichroism. Rat GST A2 produces (S,S)-configured adducts exclusively, whereas GST C2 shows mixed stereochemistry . Discrepancies in reported activities often stem from isoform-specific pH optima (e.g., GSTμ: pH 6.5–7.5 vs. GSTα: pH 8.5–9.5) .

Q. What experimental models best capture the metabolic fate of this compound in mammalian systems?

Isolated perfused organ systems (e.g., rat liver or rabbit lung) allow real-time tracking of metabolites. For instance, rabbit lung perfusion studies revealed rapid conversion to 4,5-dihydrodiol via microsomal epoxide hydrolase (mEH), with <5% glutathione conjugates. In contrast, hepatic metabolism prioritizes GST-mediated conjugation (up to 30% in rats). Co-administration of mEH inhibitors (e.g., cyclohexene oxide) can isolate GST-specific pathways .

Q. How do atmospheric processes contribute to this compound formation, and what methods validate these pathways?

Pyrene reacts with ozone in the atmosphere to form this compound, a reaction validated using smog chamber experiments. Analyze reaction products via GC-MS with electron-impact ionization, monitoring ions at m/z 284 (parent) and 256 (epoxide ring cleavage). Computational modeling (e.g., density functional theory) predicts regioselectivity, showing 4,5-oxide as the dominant product due to lower activation energy (ΔG‡ = 15.2 kcal/mol) . Field samples are collected on quartz filters and extracted with dichloromethane for LC-MS analysis .

Q. Why do reported activities of epoxide hydrolase (EH) toward this compound vary across studies?

Discrepancies arise from enzyme sources (e.g., hepatic vs. pulmonary mEH) and assay conditions. For example, rabbit lung mEH has a Kₘ of 12 μM for this compound, while rat liver mEH shows Kₘ = 8 μM. Pre-treatment with inducers (e.g., aflatoxin B₁) elevates activity 3-fold in mice. Use radiometric assays with [³H]-labeled this compound to quantify diol formation, ensuring reaction pH matches physiological ranges (pH 7.4 for cytosolic EH vs. pH 9.0 for microsomal EH) .

Methodological Notes

- Handling Reactive Intermediates : Store this compound in amber vials under argon at −80°C to prevent peroxide formation. Test for peroxides quarterly using iodide/glacial acetic acid assays .

- Data Contradictions : When comparing enzymatic activities, normalize results to protein content (Bradford assay) and report Vₘₐₓ and Kₘ values to account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。